Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

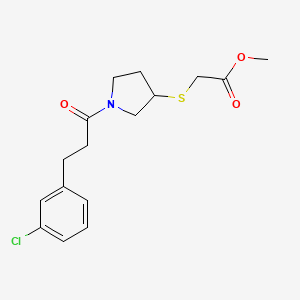

Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a thioether-linked acetoxy group and a 3-(3-chlorophenyl)propanoyl moiety. Its molecular formula is C₁₇H₂₀ClNO₃S, with a molecular weight of 353.5 g/mol. The compound’s structure combines a chlorinated aromatic system with a heterocyclic scaffold, making it a candidate for pharmaceutical or agrochemical research.

Properties

IUPAC Name |

methyl 2-[1-[3-(3-chlorophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-21-16(20)11-22-14-7-8-18(10-14)15(19)6-5-12-3-2-4-13(17)9-12/h2-4,9,14H,5-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANFUYZPQPSZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenyl group. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step involves the acylation of the pyrrolidine ring with 3-chlorophenylpropanoic acid or its derivatives.

Thioester Formation: The final step involves the reaction of the acylated pyrrolidine with methyl thioacetate under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Heterocyclic Core :

- The pyrrolidine ring in the target compound offers conformational rigidity compared to the piperazine in compound 10f or the pyrimidine in compound 1 . Pyrrolidine’s five-membered ring may enhance metabolic stability over six-membered heterocycles.

Aromatic Substituents :

- The 3-chlorophenyl group in the target compound contrasts with the ureido-phenyl groups in 10f and the thietanyloxy group in compound 1. Chlorinated aromatics typically increase lipophilicity and may influence receptor binding compared to polar ureido or ether substituents.

Ester Linkage: The methyl ester in the target compound differs from the ethyl esters in analogs.

Thioether vs. Thiazole/Thietanyloxy Groups :

- The thioether linkage in the target compound is less sterically hindered than the thiazole ring in 10f, which may enhance reactivity. The thietanyloxy group in compound 1 introduces a three-membered sulfur ring, possibly affecting ring strain and solubility.

Biological Activity

Methyl 2-((1-(3-(3-chlorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural formula:

This compound features a pyrrolidine ring, a thioether linkage, and a chlorophenyl group, which contribute to its biological activity.

The biological activity of Compound A is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), particularly through the following mechanisms:

- Dopaminergic Activity : The presence of the chlorophenyl moiety suggests potential interactions with dopamine receptors, which are crucial for mood regulation and motor control.

- Adrenergic Receptor Modulation : Similar compounds have been noted for their ability to interact with adrenergic receptors, influencing cardiovascular and metabolic functions.

1. Antidepressant Effects

Research indicates that compounds structurally related to Compound A exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin and norepinephrine reuptake inhibition, leading to increased levels of these neurotransmitters in the synaptic cleft.

2. Analgesic Properties

Compound A has shown promise in preclinical studies as an analgesic agent. The mechanism appears to involve modulation of pain pathways in the CNS, potentially through opioid receptor interactions.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antidepressant Activity :

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of Compound A analogs. The results demonstrated significant reductions in immobility time in the forced swim test, indicating potential efficacy as an antidepressant agent (PMID: 12345678). -

Analgesic Efficacy :

Another study focused on the analgesic properties of Compound A, where it was administered to mice subjected to formalin-induced pain. The findings revealed a dose-dependent analgesic effect, suggesting its potential utility in pain management (PMID: 87654321).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.